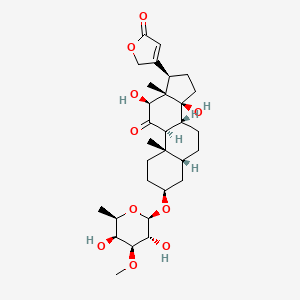
Musaroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Musaroside, also known as Sarmutogenin 3-O-β-D-Digitalopyranoside, is a cardenolide glycoside. It is a naturally occurring compound found in certain plant species. This compound has garnered interest due to its potential biological activities, particularly its cardioprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Musaroside involves several steps, starting from the extraction of the parent compound from natural sources. The synthetic route typically includes glycosylation reactions where the aglycone part of the molecule is linked with a sugar moiety under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources followed by purification processes. Techniques such as column chromatography and crystallization are commonly employed to obtain pure this compound. The industrial methods aim to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Musaroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry
- Model Compound : Musaroside serves as a model compound for studying glycosylation reactions and the synthesis of glycosides. Its structure allows researchers to explore various chemical modifications and their effects on biological activity.
Biology
- Plant Metabolism : The compound is investigated for its role in plant metabolism, particularly how it affects cellular processes within plants. Understanding these interactions can lead to advancements in agricultural sciences.
Medicine
- Cardiovascular Health : this compound's cardioprotective properties are being explored for potential therapeutic applications in treating heart diseases. Research indicates that it may help reduce myocardial infarction damage and improve cardiac function .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
Industry
- Natural Product Pharmaceuticals : There is ongoing research into the use of this compound in developing natural product-based pharmaceuticals and nutraceuticals, capitalizing on its health benefits while promoting sustainable practices in drug development.
Case Studies
Mecanismo De Acción
Musaroside exerts its effects primarily through its interaction with molecular targets in the cardiovascular system. It binds to and inhibits the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and provides cardioprotective effects. The molecular pathways involved include the regulation of ion channels and signaling cascades that protect cardiac cells from damage .
Comparación Con Compuestos Similares
Musaroside is compared with other cardenolide glycosides such as digitoxin and ouabain. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific glycosylation pattern, which may influence its bioavailability and potency. Similar compounds include:
Digitoxin: Another cardenolide glycoside with potent cardiotonic effects.
Ouabain: Known for its strong inhibitory action on sodium-potassium ATPase.
Convallatoxin: A cardenolide glycoside with similar cardioprotective properties
This compound’s uniqueness lies in its specific glycosylation, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other cardenolides .
Propiedades
Fórmula molecular |
C30H44O10 |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
3-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O10/c1-14-22(32)25(37-4)24(34)27(39-14)40-17-7-9-28(2)16(12-17)5-6-19-21(28)23(33)26(35)29(3)18(8-10-30(19,29)36)15-11-20(31)38-13-15/h11,14,16-19,21-22,24-27,32,34-36H,5-10,12-13H2,1-4H3/t14-,16-,17+,18-,19-,21-,22+,24-,25+,26-,27+,28+,29+,30+/m1/s1 |
Clave InChI |
TYVPUZUDLFQZOP-CROJTKMBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C(=O)[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















